Superior Oxidative Addition Rate: Iodide vs. Bromide vs. Chloride
The fundamental advantage of methyl 4-iodobenzoate over its bromo and chloro analogs is its superior reactivity in the oxidative addition step, the rate-determining step for many cross-coupling reactions. Competition experiments with an iron pincer complex demonstrate that the relative rate of oxidative addition follows the order I > Br > Cl [1]. This is consistent with the well-established trend in C–X bond dissociation energies: the C–I bond (approx. 53 kcal/mol) is significantly weaker than C–Br (approx. 68 kcal/mol) and C–Cl (approx. 81 kcal/mol) [2]. This translates to faster reaction rates and the potential for milder reaction conditions when using the iodide.
| Evidence Dimension | Relative Rate of Oxidative Addition |
|---|---|
| Target Compound Data | Highest relative rate |
| Comparator Or Baseline | Aryl Bromide (Br) and Aryl Chloride (Cl) |
| Quantified Difference | I > Br > Cl (qualitative ordering from competition experiments) |
| Conditions | Iron pincer complex, (3,5-Me2MesCNC)Fe(N2)2, at room temperature |
Why This Matters
This reactivity difference allows for the selection of the iodide for challenging coupling partners or when substrate stability demands mild conditions.
- [1] Rummelt, S. M., Peterson, P. O., Zhong, H., & Chirik, P. J. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. https://doi.org/10.1021/jacs.1c01486 View Source
- [2] Rummelt, S. M., Peterson, P. O., Zhong, H., & Chirik, P. J. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. https://doi.org/10.1021/jacs.1c01486 View Source
